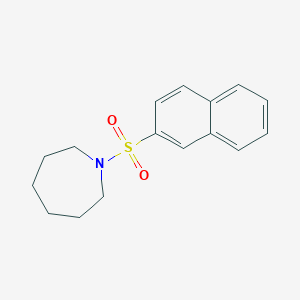
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide, also known as DDEB, is a chemical compound that has been studied extensively for its potential applications in scientific research. DDEB is a derivative of the compound 3,4-dimethoxybenzamide, which has been shown to exhibit anti-inflammatory and analgesic properties. In
作用机制
The mechanism of action of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. By inhibiting these enzymes, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide may alter the expression of genes involved in cancer cell growth and neuronal plasticity. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has also been shown to bind to the sigma-1 receptor, a protein that is involved in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been found to induce apoptosis by activating the caspase pathway. In neuronal cells, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to enhance long-term potentiation by increasing the expression of certain proteins involved in synaptic plasticity. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has also been found to have anti-inflammatory and analgesic effects, which may be mediated through its interaction with the sigma-1 receptor.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has also been shown to have low toxicity in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide in different experimental models.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide. One area of interest is the development of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential application of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide is in the study of synaptic plasticity and learning and memory. Further research is also needed to elucidate the precise mechanism of action of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide and to identify its molecular targets. Finally, more studies are needed to determine the safety and efficacy of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide in vivo, particularly in animal models of disease.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide involves the reaction of 3,4-dichloroaniline with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation and yields N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide as a white solid with a melting point of 141-143°C.
科学研究应用
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been studied for its potential applications in various fields of scientific research, including cancer research, neurobiology, and pharmacology. In cancer research, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neurobiology, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been found to enhance long-term potentiation, a process that is critical for learning and memory. In pharmacology, N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease and chronic pain.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-3,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-3-22-15-8-5-11(9-16(15)23-4-2)17(21)20-12-6-7-13(18)14(19)10-12/h5-10H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATCWUGNZZQNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazolidin-4-one](/img/structure/B5195295.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B5195305.png)
![2-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1H-1,2,3-triazol-1-yl]-N,N-diethylacetamide](/img/structure/B5195311.png)
![[1-(1-benzofuran-2-ylmethyl)-4-(2-chlorobenzyl)-4-piperidinyl]methanol](/img/structure/B5195318.png)
![5-cyano-4-(2-furyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5195325.png)
![1,1'-(1,4-piperazinediyl)bis[3-(cyclohexylamino)-2-propanol]](/img/structure/B5195326.png)

![N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-N'-propylurea](/img/structure/B5195345.png)
![2,4-dichloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5195358.png)

![8-methyl-8-pentyltetrahydro-5H-[1,3]thiazolo[3,2-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B5195364.png)